molecular formula C11H19N3O2 B8346980 1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-4-ylamine

1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-4-ylamine

Cat. No.: B8346980
M. Wt: 225.29 g/mol
InChI Key: QZLRKXUKSFWDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-4-ylamine is a useful research compound. Its molecular formula is C11H19N3O2 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-[4-(2-methyl-1,3-dioxolan-2-yl)butyl]pyrazol-4-amine

InChI

InChI=1S/C11H19N3O2/c1-11(15-6-7-16-11)4-2-3-5-14-9-10(12)8-13-14/h8-9H,2-7,12H2,1H3

InChI Key

QZLRKXUKSFWDCH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCCN2C=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a mixture of 1-[4-(2-methyl-[1,3]dioxolan-2-yl)-butyl]-4-nitro-1H-pyrazole (1.80 g, 7.05 mmol), iron powder (1.20 g, 21.26 mmol) and NH4Cl (1.90 g, 35.25 mmol) in a mixture of EtOH (46.0 mL) and water (23.0 mL) was stirred at 75° C. for 30 min. The reaction mixture was filtered while hot and concentrated under reduced pressure. CH2Cl2 (400 mL) was added followed by 1M NaOH (100 mL). The aq. layer was extracted with CH2Cl2 (2×100 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the title compound as a deep red oil. LC-MS-conditions 02: tR=0.56 min; [M+H]+=226.53. 1H NMR (400 MHz, CDCl3) δ 1.29 (s, 3H), 1.34-1.46 (m, 2H), 1.61-1.70 (m, 2H), 1.77-1.88 (m, 2H), 2.85 (s, 2H), 3.86-3.92 (m, 2H), 3.92-3.96 (m, 2H), 3.99 (t, J=7.3 Hz, 2H), 7.00 (s, 1H), 7.14 (s, 1H).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.8 g
Type
reactant
Reaction Step Two
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Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Two
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Quantity
46 mL
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solvent
Reaction Step Three
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Quantity
23 mL
Type
solvent
Reaction Step Three

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